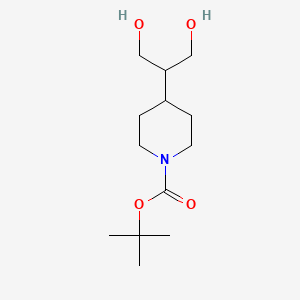

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO4 It is a piperidine derivative that features a tert-butyl ester group and a 1,3-dihydroxypropan-2-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1,3-dihydroxypropane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a hydroxyethyl substituent.

Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Contains a bromophenyl group instead of the dihydroxypropan-2-yl group.

Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Features a benzimidazole moiety.

Uniqueness

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with both a tert-butyl ester and a 1,3-dihydroxypropan-2-yl group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biologische Aktivität

Tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate (CAS No. 1257294-03-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHN\O

- Molecular Weight : 215.29 g/mol

- InChI Key : CTEDVGRUGMPBHE-UHFFFAOYSA-N

The structure features a piperidine ring substituted with a tert-butyl group and a 1,3-dihydroxypropan-2-yl moiety, which may influence its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Inhibition of Enzymatic Activity : Piperidine derivatives have been studied for their ability to inhibit enzymes such as isoprenyltransferase (MenA) from Mycobacterium tuberculosis, which is crucial for bacterial survival .

- Anti-inflammatory Properties : Compounds related to this structure have shown potential in modulating inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which plays a significant role in the release of pro-inflammatory cytokines like IL-1β .

In Vitro Pharmacological Screening

A series of studies have examined the pharmacological profiles of piperidine derivatives:

- Inflammatory Response Modulation : In vitro tests demonstrated that certain piperidine derivatives could significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages. For instance, compounds with structural modifications similar to this compound showed concentration-dependent inhibition of pyroptotic cell death .

- Enzyme Inhibition : A study focusing on the inhibition of MenA revealed that specific piperidine derivatives could effectively inhibit this enzyme's activity, suggesting potential applications in treating tuberculosis .

Case Studies

| Study | Compound Tested | Biological Activity | Findings |

|---|---|---|---|

| 1 | This compound | NLRP3 Inhibition | Reduced IL-1β release by up to 35% at 50 µM concentration |

| 2 | Similar Piperidine Derivatives | Enzyme Inhibition | Effective against MenA with IC50 values in low micromolar range |

Eigenschaften

IUPAC Name |

tert-butyl 4-(1,3-dihydroxypropan-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-6-4-10(5-7-14)11(8-15)9-16/h10-11,15-16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTASEDNJFLTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.